RAD5 protein - 148349-40-0

RAD5 protein

Catalog Number: EVT-1516757
CAS Number: 148349-40-0
Molecular Formula: C55H97N15O12S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RAD5 was first identified in yeast through studies examining sensitivity to ultraviolet light and mutation rates. It belongs to the family of E3 ubiquitin ligases and is characterized by its ability to catalyze the polyubiquitination of PCNA, which is crucial for translesion synthesis and damage tolerance pathways. Its classification includes three main domains: a RING domain responsible for ubiquitin transfer, a helicase domain that exhibits ATPase activity, and a HIRAN domain involved in DNA binding and interaction with other proteins involved in DNA metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of RAD5 protein can be achieved through recombinant DNA technology. Typically, the RAD5 gene is cloned into an expression vector suitable for a host organism such as Escherichia coli or yeast. Following transformation, the host cells are cultured under conditions that promote protein expression, often involving the induction of expression with specific chemicals (e.g., IPTG for bacterial systems). Afterward, RAD5 can be purified using affinity chromatography techniques that exploit its unique domains, particularly the RING domain which can bind ubiquitin-conjugating enzymes.

The purification process generally includes:

  • Cell Lysis: Breaking open cells to release proteins.
  • Affinity Chromatography: Using beads coated with ubiquitin or anti-RAD5 antibodies to isolate RAD5 from other cellular proteins.
  • Dialysis: Removing excess salts and small molecules to concentrate the protein.
  • Characterization: Assessing purity and activity through SDS-PAGE and functional assays.
Molecular Structure Analysis

Structure and Data

The crystal structure of RAD5 reveals three distinct domains: the RING domain, the Snf2-like ATPase/helicase domain, and the HIRAN domain. The spatial arrangement of these domains suggests that they work in concert to perform RAD5's various functions. The RING domain facilitates interactions with ubiquitin-conjugating enzymes, while the helicase domain is responsible for ATP-dependent activities necessary for fork regression.

Key structural features include:

  • RING Domain: Promotes PCNA polyubiquitination.
  • Snf2 Domain: Engages in ATP hydrolysis and unwinding of DNA.
  • HIRAN Domain: Binds to single-stranded DNA and interacts with other proteins like PCNA .
Chemical Reactions Analysis

Reactions and Technical Details

RAD5 catalyzes several critical reactions:

  1. PCNA Polyubiquitination: RAD5 acts as an E3 ligase that mediates the transfer of ubiquitin moieties from E2 conjugating enzymes to PCNA. This modification is pivotal for initiating translesion synthesis.
  2. Helicase Activity: In an ATP-dependent manner, RAD5 promotes replication fork regression by unwinding DNA structures, which is essential for bypassing lesions during DNA replication .
  3. Template Switching Mechanism: By facilitating template switching through polyubiquitinated PCNA, RAD5 enables error-free replication across damaged sites .
Mechanism of Action

Process and Data

The mechanism by which RAD5 operates involves several steps:

  1. Recognition of DNA Damage: Upon encountering damaged DNA during replication, RAD5 is recruited to sites of stress.
  2. Modification of PCNA: Through its RING domain, RAD5 catalyzes the polyubiquitination of PCNA, marking it for recruitment by translesion synthesis polymerases.
  3. Fork Regression: The helicase activity allows RAD5 to regress replication forks, creating a structure conducive to template switching.
  4. Lesion Bypass: Utilizing the newly synthesized strand from a sister chromatid as a template, RAD5 facilitates error-free bypass of lesions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RAD5 exhibits several notable physical properties:

  • Molecular Weight: Approximately 100 kDa depending on the species.
  • Stability: Maintains structural integrity under various conditions but may be sensitive to extreme pH or temperature changes.
  • Solubility: Generally soluble in physiological buffers but may require specific conditions (e.g., salt concentration) for optimal activity.

Chemical properties include:

  • Ubiquitin Ligase Activity: Essential for its role in modifying PCNA.
  • ATPase Activity: Critical for its helicase function during fork regression .
Applications

Scientific Uses

RAD5 has significant applications in molecular biology and genetics:

  • DNA Repair Studies: Understanding RAD5's role helps elucidate mechanisms behind DNA damage tolerance.
  • Cancer Research: Given its involvement in maintaining genomic stability, studying RAD5 can provide insights into tumorigenesis where dysregulation occurs.
  • Biotechnological Applications: Potential uses in synthetic biology where controlled DNA repair mechanisms are required.

Properties

CAS Number

148349-40-0

Product Name

RAD5 protein

Molecular Formula

C55H97N15O12S2

Synonyms

RAD5 protein

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